SYBR green I (chloride)

Catalog No.
S15743283
CAS No.
M.F
C32H37ClN4S
M. Wt
545.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SYBR green I (chloride)

Product Name

SYBR green I (chloride)

IUPAC Name

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride

Molecular Formula

C32H37ClN4S

Molecular Weight

545.2 g/mol

InChI

InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1

InChI Key

IHHRNZWXTFDDLM-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-]

SYBR Green I (chloride) is a highly sensitive fluorescent dye primarily used for the detection of nucleic acids in molecular biology applications. It belongs to the class of asymmetrical cyanine dyes and features a unique structure comprising a N-alkylated benzothiazolium or benzoxazolium ring system linked by a monomethine bridge to a pyridinium or quinolinium ring system. The compound exhibits a strong affinity for double-stranded deoxyribonucleic acid, binding preferentially to the minor groove of the DNA helix. When bound to double-stranded DNA, SYBR Green I exhibits a significant increase in fluorescence, with an excitation maximum at approximately 494 nanometers and an emission peak at 521 nanometers. This property makes it particularly valuable in various nucleic acid detection methods, including gel electrophoresis and quantitative polymerase chain reaction assays .

The primary chemical interaction of SYBR Green I occurs when it binds to double-stranded DNA. Upon binding, the fluorescence yield of SYBR Green I increases dramatically—by approximately 1000-fold—allowing for sensitive detection of nucleic acids. In its unbound state, the dye exhibits minimal fluorescence, making it an effective indicator of nucleic acid presence during amplification processes such as polymerase chain reaction .

Additionally, SYBR Green I does not interfere with enzymatic reactions, allowing it to be incorporated into various experimental workflows without compromising the integrity of the reactions involved .

SYBR Green I is primarily utilized in molecular biology for its ability to stain nucleic acids. Its high sensitivity allows for the detection of low concentrations of DNA, making it suitable for applications where target nucleic acids are present in limited amounts. The dye can detect as little as 20 picograms of double-stranded DNA when using appropriate transillumination techniques . Moreover, while it is most effective with double-stranded DNA, SYBR Green I can also bind to single-stranded DNA and ribonucleic acid, although with reduced sensitivity .

The synthesis of SYBR Green I typically involves the formation of its complex structure through organic synthesis techniques that create the necessary ring systems and linkages. While specific synthetic pathways are proprietary and not widely disclosed in literature, they generally involve multi-step reactions that include alkylation and cyclization processes to form the final dye compound . The compound is usually supplied as a concentrated solution in dimethyl sulfoxide and requires dilution before use.

SYBR Green I has a wide range of applications in molecular biology:

  • Gel Electrophoresis: Used for visualizing nucleic acids in agarose and polyacrylamide gels.
  • Quantitative Polymerase Chain Reaction: Allows real-time monitoring of DNA amplification.
  • Nuclease Protection Assays: Facilitates detection of specific RNA or DNA sequences.
  • Restriction Analysis: Useful for analyzing low-copy number vectors and products from restriction digests.
  • Fluorescent Microscopy: Can be employed to visualize nucleic acids within cells or tissues .

Studies have demonstrated that SYBR Green I binds preferentially to double-stranded DNA over single-stranded forms or RNA. This selectivity is crucial for its application in quantitative polymerase chain reaction assays where accurate quantification relies on distinguishing between amplified target DNA and non-target sequences. The binding dynamics have been characterized through various fluorescence-based techniques which confirm that the dye's fluorescence intensity correlates directly with the amount of bound double-stranded DNA .

Several compounds exhibit similar properties to SYBR Green I, particularly in their ability to stain nucleic acids. Below are some notable examples:

Compound NameStructure TypeExcitation/Emission (nm)Unique Features
Ethidium BromideIntercalating dye300/590Traditional stain but less sensitive than SYBR Green I
Thiazole GreenAsymmetrical cyanine498/522Structurally identical to SYBR Green I; used similarly
SYBR GoldAsymmetrical cyanine495/520Higher sensitivity than SYBR Green I; more expensive
PicoGreenFluorescent dye480/520Specifically designed for quantifying DNA in solution

Uniqueness of SYBR Green I:

  • Sensitivity: SYBR Green I is significantly more sensitive than ethidium bromide, allowing for detection limits as low as 20 picograms.
  • Versatility: It can be used effectively across various experimental setups including gel electrophoresis and quantitative polymerase chain reaction without interfering with enzymatic reactions.

Hydrogen Bond Acceptor Count

5

Exact Mass

544.2427461 g/mol

Monoisotopic Mass

544.2427461 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-15

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